An In-depth Technical Guide to the Synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid
An In-depth Technical Guide to the Synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The pyridazinone core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities.[1][2] This document details two primary synthetic strategies, offering field-proven insights into the experimental choices and methodologies. The guide is intended for researchers and professionals in drug discovery and development, providing a robust framework for the synthesis and future exploration of this compound and its analogs.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone moiety is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, which has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2] Pyridazinone derivatives have been reported to exhibit a wide array of biological activities, including but not limited to, cardiotonic, antihypertensive, anti-inflammatory, and anticancer effects. The structural features of the pyridazinone ring, including its ability to act as a hydrogen bond donor and acceptor, contribute to its capacity to interact with various biological targets.
The title compound, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, incorporates this privileged scaffold, with an acetic acid side chain at the 3-position. This functional group provides a handle for further chemical modifications, such as the formation of amides or esters, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will explore the key synthetic pathways to access this valuable building block, providing a foundation for the development of novel therapeutic agents.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic disconnection of the target molecule, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I), suggests two primary synthetic strategies, both of which converge on the formation of the core pyridazinone ring as a key step.
Scheme 1: Retrosynthetic Analysis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid
Caption: Key steps of the Arndt-Eistert reaction.
Critical Consideration: Safety of Diazomethane. Diazomethane is a highly toxic and explosive gas, requiring specialized equipment and handling procedures. For safer laboratory practice, trimethylsilyldiazomethane (TMSCHN₂) can be used as a substitute for diazomethane in the Arndt-Eistert synthesis. [3][4]The reaction with TMSCHN₂ proceeds via a similar mechanism and offers comparable yields without the significant hazards associated with diazomethane. [3]
Synthetic Route 2: The Malonic Ester Pathway
This alternative route avoids the use of diazomethane and relies on the well-established malonic ester synthesis.
Stage 1 & 2: Synthesis and Halogenation of the Pyridazinone Core
The initial steps are similar to Route 1, involving the synthesis of the pyridazinone ring. However, instead of isolating the carboxylic acid, the intermediate is halogenated at the 3-position. This can be achieved by treating the corresponding 3-hydroxypyridazinone (the tautomeric form of the 3-oxo-2,3-dihydropyridazinone) with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the 3-chloropyridazinone derivative (V).
Stage 3: Malonic Ester Synthesis
The 3-chloropyridazinone (V) is then subjected to a nucleophilic substitution reaction with the enolate of diethyl malonate. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
Stage 4: Hydrolysis and Decarboxylation
The resulting diethyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)malonate is then hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating with a strong acid, such as hydrochloric acid, or a strong base, such as sodium hydroxide, followed by acidification. [2]The resulting malonic acid derivative readily undergoes decarboxylation upon heating to afford the final product, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I). [5]
Scheme 3: Malonic Ester Synthesis Pathway
Caption: Key steps of the malonic ester synthesis.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments described in the synthetic routes.
Protocol for Route 1: Arndt-Eistert Homologation
Step 1: Synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (II)
A detailed protocol for this step can be adapted from established literature procedures for similar pyridazinone syntheses.
Step 2: Synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I) via Arndt-Eistert Homologation
Caution: This procedure involves the use of highly hazardous materials. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
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Acid Chloride Formation: To a solution of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (II) (1.0 eq) in anhydrous dichloromethane (DCM) is added oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
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Diazoketone Formation (using TMSCHN₂): The crude acid chloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of trimethylsilyldiazomethane (2.0 M in hexanes, 2.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
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Wolff Rearrangement: To the solution of the diazoketone is added a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). The mixture is then added to a solution of water in dioxane. The reaction is stirred at room temperature or gently heated until the reaction is complete as indicated by TLC.
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Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I).
Protocol for Route 2: Malonic Ester Synthesis
Step 1: Synthesis of 3-Chloro-5-methyl-1,6-dihydropyridazin-6-one (V)
This intermediate can be prepared from the corresponding 3-hydroxypyridazinone by treatment with a chlorinating agent like POCl₃.
Step 2: Synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I)
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Malonic Ester Alkylation: To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) is added diethyl malonate (1.1 eq) at 0 °C. The mixture is stirred for 30 minutes, and then a solution of 3-Chloro-5-methyl-1,6-dihydropyridazin-6-one (V) (1.0 eq) in ethanol is added. The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC).
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Hydrolysis and Decarboxylation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in a solution of sodium hydroxide in water and heated at reflux for several hours to effect hydrolysis of the esters. The solution is then cooled and acidified with concentrated hydrochloric acid. The mixture is then heated to induce decarboxylation.
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Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization to yield 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I).
Data Summary
| Compound | Molecular Formula | Molecular Weight | Key Analytical Data (Expected) |
| 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I) | C₇H₈N₂O₃ | 168.15 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry consistent with the proposed structure. |
| 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (II) | C₆H₆N₂O₃ | 154.13 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry consistent with the proposed structure. |
| 3-Chloro-5-methyl-1,6-dihydropyridazin-6-one (V) | C₅H₅ClN₂O | 144.56 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry consistent with the proposed structure. |
Conclusion
This technical guide has outlined two viable and robust synthetic strategies for the preparation of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. The choice between the Arndt-Eistert homologation and the malonic ester synthesis will depend on the available resources, safety considerations, and the desired scale of the synthesis. Both routes provide access to this valuable heterocyclic building block, which can serve as a starting point for the development of new chemical entities with potential therapeutic applications. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently undertake the synthesis of this and related pyridazinone derivatives.
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